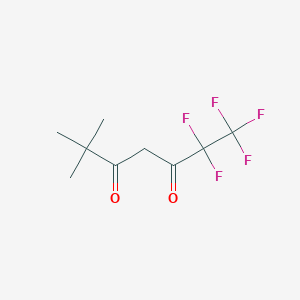
Perfluorohept-1-ene
Übersicht
Beschreibung
Perfluorohept-1-ene, also known as 1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluoro-1-heptene, is a reactive terminal F-olefin electrophile . It has a molecular weight of 350.05 . The compound is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, perfluorohex-1-ene, has been synthesized at ultrahigh pressure . This suggests that similar methods could potentially be used for the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound consists of 20 bonds in total, including 20 non-H bonds, 1 multiple bond, 4 rotatable bonds, and 1 double bond .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a flash point of 80-82°C .Wissenschaftliche Forschungsanwendungen
Ionic Reactions and Chemical Interactions
Ionic Chlorination of Perfluorohept-1-ene : this compound, when subjected to ionic chlorination with chlorine monofluoride (ClF) gas and chlorine (Cl2) in different solvents, demonstrates the formation of unsymmetrical chloronium ions. This process is critical for understanding the reactivity and chemical behavior of perfluorohydroalkenes like this compound (Shellhamer, Titterington, & Heasley, 2003).
Non-Covalent Interactions with Hydrogen Bond Acceptors : Studies have shown that compounds similar to this compound can form complexes with hydrogen-bond acceptors, providing insights into halogen bonding and the electrostatics of non-covalent interactions (Cabot & Hunter, 2009).
Synthesis and Chemical Reactions
Synthesis of Polyfluoroalkenes : this compound can be synthesized via various chemical processes, including mechanochemical methods. One such method involves the degradation of perfluorooctanoic acid and the simultaneous synthesis of 1H-perfluorohept-ene, showcasing the potential for green chemistry applications (Lv et al., 2018).
Photochemical Reactions of Perfluoroalkyl Olefins : Research has explored the photochemical isomerization of perfluoroalkyl olefins, including derivatives of this compound. Such studies contribute to the understanding of fluorine migration and the behavior of perfluoroalkenes under UV irradiation (Bell et al., 1980).
Applications in Energy and Environmental Sciences
Electrolyte Additives in Lithium-Ion Batteries : Derivatives of perfluoroalkenes, including compounds similar to this compound, have been studied as electrolyte additives for lithium-ion batteries. This research contributes to the development of high-performance batteries with improved solid electrolyte interphase (SEI) formation (Kubota et al., 2012).
Perfluorinated Membranes in Fuel Cells : this compound derivatives can be utilized in the development of perfluorosulfonic acid membranes for proton-exchange membrane fuel cells, highlighting the material's significance in renewable energy technologies (Eisman, 1990).
Safety and Hazards
Perfluorohept-1-ene is classified as a hazardous substance. It may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure . The compound should be used only in a well-ventilated area and should be stored at 2-8°C .
Zukünftige Richtungen
While specific future directions for Perfluorohept-1-ene were not found in the retrieved sources, research on related per- and polyfluoroalkyl substances (PFASs) suggests the need for more cost-effective and sustainable technologies for their treatment, decomposition, and remediation . The role of mechanochemistry is highlighted with regard to its major potential in reductive defluorination reactions and degradation of pollutants .
Eigenschaften
IUPAC Name |
1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluorohept-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F14/c8-1(2(9)10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAVUOSPHHTNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188998 | |
| Record name | Perfluorohept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355-63-5 | |
| Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,7-Tetradecafluoro-1-heptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorohept-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorohept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorohept-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[c]cinnoline N-oxide](/img/structure/B1583335.png)









![2-(1-Oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one](/img/structure/B1583349.png)

